Product packaging for 3-(trifluoromethyl)-1H-indol-6-amine(Cat. No.:CAS No. 1132668-54-2)

3-(trifluoromethyl)-1H-indol-6-amine

Cat. No.: B3319498
CAS No.: 1132668-54-2
M. Wt: 200.16
InChI Key: PNZOMTCMXMIYQW-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives in Organic and Medicinal Chemistry

The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in organic and medicinal chemistry. bohrium.comnih.gov This "magic molecule" is a prevalent structural motif in a vast number of natural products, alkaloids, and synthetic compounds with a wide spectrum of biological activities. bohrium.comresearchgate.net Its presence in the essential amino acid tryptophan underscores its fundamental role in biological systems. bohrium.com

The versatility of the indole ring allows it to serve as a pharmacophore for a multitude of therapeutic targets. enamine.net Consequently, indole derivatives have been developed as anti-inflammatory, antimicrobial, antiviral, anticancer, and antihypertensive agents, among others. nih.govresearchgate.net The ability to readily functionalize the indole core at various positions enables chemists to fine-tune the steric and electronic properties of the molecule, leading to the development of new drug candidates with enhanced efficacy and selectivity. enamine.net

Role of Trifluoromethyl Group in Modulating Chemical and Biological Properties

The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a well-established strategy in drug design to enhance its physicochemical and biological properties. mdpi.com This is primarily due to the unique characteristics of the -CF3 group, including its high electronegativity, metabolic stability, and lipophilicity. mdpi.com

The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of the molecule to which it is attached. mdpi.com From a pharmacological perspective, the incorporation of a -CF3 group can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com This often results in a longer half-life for drug candidates. mdpi.com Furthermore, the lipophilicity imparted by the trifluoromethyl group can enhance membrane permeability, a crucial factor for drug absorption and distribution. mdpi.com

Contextualization of 3-(trifluoromethyl)-1H-indol-6-amine within Indole and Trifluoromethyl Chemistry

This compound represents a confluence of the advantageous properties of both the indole scaffold and the trifluoromethyl group. The indole core provides a versatile platform for biological interactions, while the trifluoromethyl group at the 3-position is expected to modulate its electronic and metabolic characteristics. The presence of an amine group at the 6-position offers a reactive handle for further chemical modifications, making this compound a valuable building block in synthetic and medicinal chemistry. enamine.net

The synthesis of this compound can be achieved through methods that introduce the trifluoromethyl group onto the indole ring. One common approach involves the use of trifluoromethylating reagents like trifluoromethyl iodide (CF3I) in a reaction catalyzed by a metal such as palladium.

While specific, in-depth research on this compound is emerging, its structural features suggest significant potential. For instance, its hydrochloride salt is noted for its utility as a protein degrader building block, particularly in the design of proteolysis-targeting chimeras (PROTACs). The amine group can be functionalized, as demonstrated by the synthesis of N-aminoindole ureas from the related ethyl 1-amino-6-(trifluoromethyl)-1H-indole-3-carboxylate, indicating a pathway for creating diverse derivatives. researchgate.net The trifluoromethyl group is anticipated to enhance the binding affinity of these derivatives to target proteins.

Below are the chemical properties of this compound and a related compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC9H7F3N2200.161132668-54-2
6-(Trifluoromethyl)-1H-indoleC9H6F3N185.1513544-43-9
Ethyl 1-amino-6-(trifluoromethyl)-1H-indole-3-carboxylateNot specifiedNot specifiedNot specified

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7F3N2 B3319498 3-(trifluoromethyl)-1H-indol-6-amine CAS No. 1132668-54-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trifluoromethyl)-1H-indol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2/c10-9(11,12)7-4-14-8-3-5(13)1-2-6(7)8/h1-4,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZOMTCMXMIYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 3 Trifluoromethyl 1h Indol 6 Amine

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of indole, which is a highly reactive aromatic system. wikipedia.org The reaction mechanism involves the attack of an electrophile on the π-electron system of the ring to form a cationic intermediate, followed by the loss of a proton to restore aromaticity. wikipedia.org In the case of 3-(trifluoromethyl)-1H-indol-6-amine, the regioselectivity of electrophilic attack is influenced by the electronic properties of the existing substituents.

The indole ring system is inherently electron-rich, with the C-3 position being the most nucleophilic and typically the primary site of electrophilic attack. However, in this molecule, the C-3 position is already substituted with a trifluoromethyl group. This group is powerfully electron-withdrawing, which significantly deactivates the pyrrole (B145914) portion of the indole core to further electrophilic attack. nih.gov

Conversely, the amino group (-NH₂) at the C-6 position is a strong activating group. wikipedia.org Through resonance, it donates electron density to the benzene (B151609) portion of the indole ring, enhancing its nucleophilicity. As an ortho-, para-director, the C-6 amino group directs incoming electrophiles primarily to the C-5 and C-7 positions. wikipedia.org

The outcome of an electrophilic substitution reaction is therefore a balance between the deactivating effect of the C-3 trifluoromethyl group and the powerful activating and directing effect of the C-6 amino group. Consequently, electrophilic aromatic substitution reactions on this compound are expected to occur preferentially on the benzene ring at the C-5 and C-7 positions, which are activated by the amino substituent. Reactions such as nitration, halogenation, and sulfonation would likely yield a mixture of 5- and 7-substituted products.

Reactions Involving the Amino Group (at C-6 position)

The primary aromatic amino group at the C-6 position is a versatile functional handle for a variety of derivatization reactions. It behaves as a potent nucleophile, similar to aniline, allowing for the formation of numerous amide, sulfonamide, urea (B33335), and thiourea (B124793) derivatives.

The 6-amino group readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acid byproduct. This reaction yields the corresponding N-(3-(trifluoromethyl)-1H-indol-6-yl)amides.

Similarly, sulfonylation can be achieved by reacting the amine with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride). This reaction, typically performed in the presence of a base, leads to the formation of stable N-(3-(trifluoromethyl)-1H-indol-6-yl)sulfonamides. The N-CF₃ hydrazine (B178648) moiety has shown compatibility with various reaction conditions, including strong bases, suggesting the indole core itself is robust. nih.gov

N-alkylation of the 6-amino group can be accomplished through several methods, including reaction with alkyl halides. However, this can sometimes lead to over-alkylation. A more controlled method is reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent to form secondary or tertiary amines.

N-arylation can be achieved using modern cross-coupling methodologies, such as the Buchwald-Hartwig amination. This palladium-catalyzed reaction allows for the formation of a C-N bond between the indole's amino group and an aryl halide or triflate, providing access to N-aryl derivatives. The synthesis of related DNA alkylating agents has been demonstrated by coupling an amino-indoline with various acid side chains, highlighting the utility of this functional group in building complex molecules. nih.gov

The nucleophilic 6-amino group readily adds to the electrophilic carbon of isocyanates and isothiocyanates to form substituted urea and thiourea derivatives, respectively. organic-chemistry.org This reaction is typically high-yielding and proceeds under mild conditions. A wide variety of aryl and alkyl isocyanates and isothiocyanates can be used, allowing for the synthesis of large libraries of compounds. nih.govresearchgate.net The synthesis of N-aminoindole ureas has been accomplished through the reaction of an N-aminated indole with aryl isocyanates, demonstrating the general applicability of this transformation. thieme-connect.com This method is a common strategy for modifying bioactive amines to explore structure-activity relationships. sci-hub.se

Table 1: Examples of Derivatization Reactions at the C-6 Amino Group

Reaction Type Reagent Class General Conditions Product Class
Acylation Acid Chloride (R-COCl) or Anhydride Base (e.g., Pyridine) N-Acyl-indol-6-amine
Sulfonylation Sulfonyl Chloride (R-SO₂Cl) Base (e.g., Pyridine) N-Sulfonyl-indol-6-amine
Alkylation Alkyl Halide (R-X) Base, Heat N-Alkyl-indol-6-amine
Reductive Amination Aldehyde/Ketone, Reducing Agent Acid or Base Catalyst N-Alkyl-indol-6-amine
Arylation Aryl Halide (Ar-X) Palladium Catalyst, Base N-Aryl-indol-6-amine
Urea Formation Isocyanate (R-N=C=O) Aprotic Solvent N,N'-Substituted Urea
Thiourea Formation Isothiocyanate (R-N=C=S) Aprotic Solvent, Heat N,N'-Substituted Thiourea

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a key modulator of the molecule's properties and reactivity. It is characterized by its exceptional chemical and metabolic stability, owing to the high strength of the carbon-fluorine bond. mdpi.com This group is generally unreactive under many synthetic conditions, including exposure to strong acids and bases, and high temperatures, making it a robust substituent during further molecular modifications. nih.gov

The primary influence of the -CF₃ group is its profound electronic effect. It is one of the most powerful electron-withdrawing groups used in organic chemistry, exerting its influence mainly through a strong negative inductive effect (-I). nih.gov This effect significantly lowers the electron density of the indole ring, particularly the pyrrole moiety to which it is attached. nih.gov This deactivation makes the pyrrole ring less susceptible to electrophilic attack and more susceptible to nucleophilic attack compared to an unsubstituted indole. rsc.org The presence of the -CF₃ group can enhance the lipophilicity of a molecule, which can influence its transport properties and interactions with biological targets. mdpi.com

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of this compound is dictated by the interplay of its functional groups and the inherent electronic properties of the indole nucleus. The trifluoromethyl (CF₃) group at the C3-position significantly lowers the electron density of the indole ring through a strong electron-withdrawing inductive effect. This deactivation makes the pyrrole ring less susceptible to electrophilic attack compared to unsubstituted indoles.

Conversely, the 6-amino group (–NH₂) is a strong activating group that donates electron density to the benzene portion of the indole ring, primarily at the ortho (C5 and C7) positions. This electron-donating character makes the 6-amino group itself a primary site of nucleophilic reactivity.

Nucleophilic Reactivity : The lone pair of electrons on the nitrogen atom of the 6-amino group makes it the principal nucleophilic center of the molecule. It readily participates in reactions with a variety of electrophiles. Common reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding 6-amido derivatives.

Sulfonylation: Treatment with sulfonyl chlorides to yield 6-sulfonamidoindoles.

Alkylation: Reaction with alkyl halides, although this can sometimes lead to mixtures of mono- and di-alkylated products.

The indole nitrogen (N1) also possesses a lone pair and can act as a nucleophile, particularly after deprotonation with a suitable base.

Cyclization and Annulation Reactions to Form Fused Heterocycles

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive indole core, makes it an excellent substrate for constructing fused polycyclic heterocyclic systems. These reactions often involve the initial derivatization of the amino group followed by an intramolecular cyclization.

One common strategy involves a (3+3)-annulation approach. For instance, the reaction of an amino-functionalized heterocycle with a suitable three-carbon synthon can lead to the formation of a new six-membered ring. While specific examples starting from this compound are not extensively documented in readily available literature, analogous transformations with other amino-substituted heterocycles are well-established. For example, the (3+3)-annulation of nitrile imines with α-amino esters is a known method for synthesizing trifluoromethylated 1,2,4-triazin-6(1H)-ones. cymitquimica.com This suggests that this compound could potentially be used in similar annulation strategies to build novel fused indole systems, which are valuable scaffolds in medicinal chemistry.

Another potential pathway for forming fused heterocycles is through intramolecular cyclization of appropriately substituted derivatives. For example, if the 6-amino group is acylated with a reagent containing a second electrophilic site, subsequent intramolecular reaction with the C5 or C7 position of the indole ring could furnish a tricyclic product. The success of such cyclizations would depend on the activation of the C-H bond at the targeted position and the geometric feasibility of the ring closure.

Chemo- and Regioselectivity in Derivatization

Achieving selectivity is a critical aspect of the derivatization of this compound, which possesses multiple reactive sites: the 6-amino group, the indole N1-H, and the C5 and C7 positions on the aromatic ring.

Chemoselectivity : This refers to the preferential reaction of a reagent with one functional group over another. In the case of this compound, the 6-amino group is generally a more potent nucleophile than the indole N1-H. Therefore, in reactions with electrophiles under neutral or mildly basic conditions, derivatization typically occurs selectively at the 6-amino position. To achieve derivatization at the indole nitrogen, the 6-amino group often needs to be protected first, or the indole N1-H must be specifically deprotonated using a strong base.

Regioselectivity : This concerns the position at which a reaction occurs on the aromatic ring. For electrophilic aromatic substitution, the 6-amino group directs incoming electrophiles to the C5 and C7 positions. The preference between these two sites can be subtle and may be influenced by the steric bulk of the electrophile and the reaction conditions. The C7 position is generally more sterically hindered due to its proximity to the fused pyrrole ring. Therefore, electrophilic attack might be favored at the C5 position. Precise control over regioselectivity often requires careful selection of reagents and optimization of reaction parameters like temperature and solvent.

The table below summarizes the expected selectivity in the derivatization of this compound.

Reactive SiteType of ReactivityCommon ReagentsExpected ProductSelectivity Control
6-Amino Group NucleophilicAcyl Halides, Sulfonyl Chlorides, Alkyl Halides6-Amides, 6-Sulfonamides, 6-AlkylaminesHigh intrinsic nucleophilicity favors reaction at this site under standard conditions.
Indole N1-H Nucleophilic (after deprotonation)Alkyl Halides, Acyl Halides (with strong base)N1-Alkyl or N1-Acyl IndolesRequires a strong base (e.g., NaH) to deprotonate the N1-H. Prior protection of the 6-amino group may be necessary.
C5 Position Electrophilic SubstitutionHalogenating agents (e.g., NBS), Nitrating agents5-Halo, 5-Nitro derivativesDirected by the 6-amino group. Generally favored over C7 due to less steric hindrance.
C7 Position Electrophilic SubstitutionHalogenating agents, Nitrating agents7-Halo, 7-Nitro derivativesDirected by the 6-amino group, but generally less favored than C5 due to steric hindrance.

Spectroscopic and Advanced Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of 3-(trifluoromethyl)-1H-indol-6-amine. By analyzing the magnetic properties of atomic nuclei, including ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19), researchers can map out the entire molecular framework.

Proton NMR (¹H NMR) for Amine and Indole (B1671886) Protons

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within the molecule, revealing their chemical environment and proximity to other protons. In a typical ¹H NMR spectrum of an indole derivative, the proton on the indole nitrogen (NH) appears as a singlet. nih.gov The protons of the amine group (-NH₂) at the 6-position also produce characteristic signals. nih.gov The aromatic protons on the indole ring exhibit distinct splitting patterns and chemical shifts based on their position and coupling with neighboring protons.

Interactive Table 1: Representative ¹H NMR Spectral Data for Indole Derivatives

Proton Type Typical Chemical Shift (δ) Range (ppm) Multiplicity
Indole N-H 11.3 - 11.6 Singlet (s)
Amine N-H₂ 4.8 - 5.3 Singlet (s)

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy is instrumental in defining the carbon backbone of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the complete assignment of the carbon skeleton. The carbon atom attached to the trifluoromethyl group shows a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. mdpi.commdpi.com Aromatic carbons appear in the typical downfield region of the spectrum. nih.gov

Interactive Table 2: Representative ¹³C NMR Spectral Data for Trifluoromethylated Indole Derivatives

Carbon Type Typical Chemical Shift (δ) Range (ppm) Key Feature
C-CF₃ 118 - 122 Quartet (q)
Aromatic Carbons 102 - 159 Multiple signals in the aromatic region

Note: Chemical shifts and coupling constants (J) are solvent and instrument dependent.

Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethyl Group Confirmation

¹⁹F NMR is a highly specific technique that confirms the presence and electronic environment of the trifluoromethyl (-CF₃) group. For this compound, the ¹⁹F NMR spectrum typically shows a single, sharp singlet, confirming that all three fluorine atoms are chemically equivalent. rsc.org The chemical shift of this singlet, often observed around -60 to -70 ppm, is characteristic of a CF₃ group attached to an aromatic system. mdpi.comnih.gov This technique is particularly sensitive and provides an unambiguous confirmation of trifluoromethylation. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum reveals characteristic vibrations of specific bonds. Key absorption bands include the N-H stretching vibrations for both the indole NH and the primary amine NH₂ groups, typically appearing in the region of 3200-3400 cm⁻¹. Strong absorption bands corresponding to C-F stretching vibrations of the trifluoromethyl group are also prominent, usually found in the 1100-1400 cm⁻¹ range. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the confirmation of its molecular formula. rsc.org Techniques like electrospray ionization (ESI) often show the protonated molecule ([M+H]⁺), which for this compound would have a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. Analysis of the fragmentation pattern can further corroborate the proposed structure.

Advanced X-ray Crystallography for Solid-State Structure

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov For a crystalline sample of this compound, this technique can measure bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govmdpi.com While specific crystallographic data for this exact compound is not widely published, related indole structures have been characterized, revealing details about the planarity of the indole ring system and the geometry of its substituents. researchgate.net The data obtained from X-ray crystallography is considered the gold standard for structural confirmation. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For trifluoromethyl-indole derivatives, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to determine the most stable molecular geometry and to analyze various electronic properties. nih.gov

Key aspects investigated through DFT include:

Optimized Geometry: Calculations determine the bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy state. Studies on similar structures, like 4-nitro-1H-indole-carboxaldehyde, show a good correlation between DFT-calculated parameters and experimental data from X-ray crystallography. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. For related molecules like 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the HOMO-LUMO gap has been calculated to understand its bioactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This is vital for predicting how the molecule will interact with other molecules, such as receptor binding sites. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis investigates charge delocalization, intramolecular interactions, and the stability arising from hyperconjugation. For instance, in dimeric structures of related indole (B1671886) derivatives, NBO analysis is used to quantify the strength of intermolecular hydrogen bonds. nih.govnih.gov

Table 1: Representative Calculated Electronic Properties for a Trifluoromethyl-Indole Scaffold This table presents typical data obtained from DFT calculations on related compounds to illustrate the parameters evaluated.

ParameterTypical Calculated ValueSignificance
HOMO Energy~ -6.0 to -7.0 eVEnergy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy~ -1.5 to -2.5 eVEnergy of the lowest unoccupied orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)~ 4.0 to 5.0 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment~ 3.0 to 5.0 DebyeMeasures the overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For "3-(trifluoromethyl)-1H-indol-6-amine," MD simulations provide critical insights into its conformational landscape and flexibility. These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that reveals how the molecule's conformation evolves.

MD simulations are particularly valuable for:

Conformational Sampling: Exploring the different spatial arrangements (conformers) that the molecule can adopt and their relative stabilities. This is essential for understanding which shapes the molecule is likely to assume in different environments. pitt.edu

Stability of Ligand-Protein Complexes: When combined with molecular docking, MD simulations can assess the stability of the predicted binding pose of the molecule within a protein's active site. nih.gov A simulation of hundreds of nanoseconds can confirm whether the ligand remains stably bound or if it dissociates, providing confidence in the docking results. unamur.be

Solvent Effects: Analyzing how the molecule behaves in a solution (e.g., water) by explicitly modeling the interactions between the molecule and solvent particles.

For example, a 100 ns MD simulation was used to confirm the dynamic stability of a related compound, 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid, within the binding pocket of human placental aromatase, ensuring the persistence of key interactions over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a ligand-based drug design approach that correlates the physicochemical properties or structural features of a series of compounds with their biological activities. nih.gov While a QSAR model cannot be built from a single compound, the principles can be applied to design and predict the activity of new derivatives based on the "this compound" scaffold.

The QSAR process involves:

Dataset Collection: Assembling a series of congeneric molecules with experimentally determined biological activities (e.g., IC₅₀ values).

Descriptor Calculation: Calculating various molecular descriptors for each molecule, which can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric or electrostatic fields).

Model Generation: Using statistical methods like Partial Least Squares (PLS) regression or Genetic Algorithms to build a mathematical equation linking the descriptors to the biological activity. semanticscholar.org

Validation: Rigorously validating the model's statistical significance and predictive power using internal (e.g., leave-one-out cross-validation, q²) and external (using a test set of molecules not included in model training, pred_r²) validation techniques. nih.gov

Studies on related indole-containing scaffolds have shown that descriptors related to steric bulk, electrostatic fields, and hydrophobicity are often critical for biological activity. semanticscholar.org For instance, a 3D-QSAR study on 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines identified that bulky groups and specific electronegative features were favorable for potent PIM-1 kinase inhibition. semanticscholar.org

Table 2: Typical Statistical Parameters for a Validated 3D-QSAR Model This table shows representative statistical values from QSAR studies on related heterocyclic compounds, illustrating the criteria for a robust model.

ParameterSymbolTypical ValueDescription
Cross-validated R²> 0.6Measures the internal predictive ability of the model.
Coefficient of Determination> 0.7Measures the goodness of fit for the training set data.
Predictive R² for Test Setpred_r²> 0.6Measures the model's ability to predict the activity of an external set of compounds.
F-valueFHighIndicates the statistical significance of the regression model. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for hypothesis generation in drug discovery, suggesting how a molecule like "this compound" might bind to a specific biological target to exert an effect. rjptonline.org

The docking process typically involves:

Removing water molecules and co-crystallized ligands from the protein's crystal structure (obtained from the Protein Data Bank, PDB). rjptonline.orgmdpi.com

Generating multiple possible conformations (poses) of the ligand within the defined binding site of the protein.

Using a scoring function to rank the poses based on their predicted binding affinity (e.g., in kcal/mol). The pose with the best score is then analyzed. nih.govnih.gov

Docking studies on related trifluoromethyl and indole-containing compounds have revealed key binding interactions. For example, docking of trifluoromethyl-phenylimino-thiazolidinones against Tyrosine Kinase (PDB: 1T46) highlighted the importance of the trifluoro group in forming favorable interactions. rjptonline.org Similarly, docking of a trifluoromethyl-indole derivative into aromatase (PDB: 3S79) showed crucial hydrogen bonds and hydrophobic interactions within the binding cavity. nih.gov

Table 3: Summary of Molecular Docking Studies on Related Indole Derivatives This table compiles findings from various studies to illustrate the application of molecular docking to this class of compounds.

Compound ClassProtein TargetPDB IDKey Interactions ObservedReference
Trifluoromethyl Indole Carboxylic AcidAromatase3S79Polar hydrogen bonds, hydrophobic interactions nih.gov
Indole-based heterocyclesUDP-N-acetylmuramate-l-alanine ligase-Hydrogen bonds, pi-stacked interactions nih.govnih.gov
Trifluoromethyl-phenylimino-thiazolidinoneTyrosine Kinase1T46Hydrogen bonds, halogen bonds, hydrophobic interactions rjptonline.org
Indolin-6-yl-pyrrolo[2,3-b]pyridineNADPH Oxidase 2 (NOX2)8wejBinding at the NADPH interaction site mdpi.com

Prediction of Spectroscopic Parameters

Computational methods, especially DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental results to confirm the molecule's structure.

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical calculations can predict the vibrational frequencies corresponding to different functional groups and vibrational modes within the molecule. A good agreement between the calculated and experimental wavenumbers validates the accuracy of the computed molecular structure. nih.gov For related molecules, a high correlation (R² > 0.99) between theoretical and experimental vibrational frequencies has been observed after applying a scaling factor. researchgate.netdntb.gov.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy: While more computationally intensive, chemical shifts (¹H and ¹³C NMR) can also be predicted and compared with experimental spectra to aid in structural elucidation.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of a molecule. researchgate.net The calculated maximum absorption wavelengths (λmax) can be compared to the experimental UV-Vis spectrum, providing insight into the electronic transitions occurring within the molecule. nih.govmanipal.edu

This combined experimental and theoretical approach is powerful. For example, in the study of 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid, a strong correlation was found between the experimental FT-IR/FT-Raman spectra and the vibrational modes calculated using DFT, confirming the structural and vibrational assignments. nih.gov

Biological Investigations and Mechanistic Studies in Pre Clinical Models

Exploration of Molecular Targets and Binding Mechanisms

While direct studies on 3-(trifluoromethyl)-1H-indol-6-amine are often part of broader drug discovery programs, research on its derivatives points to several potential molecular targets. The compound itself is recognized as a valuable building block for protein degraders, suggesting its utility in designing proteolysis-targeting chimeras (PROTACs).

The binding mechanisms of molecules derived from this scaffold are heavily influenced by its distinct chemical features. The trifluoromethyl (-CF3) group at the C3 position of the indole (B1671886) ring is a strong electron-withdrawing group that can increase the compound's lipophilicity and ability to penetrate biological membranes. It can also participate in strong hydrogen bonds and hydrophobic interactions, enhancing binding affinity and selectivity for target proteins. The amine (-NH2) group at the C6 position provides a crucial site for hydrogen bonding and serves as a synthetic handle for creating more complex derivatives.

Based on the targets of its more complex analogues, potential molecular targets for derivatives of this compound include:

Kinases: Such as Vascular Endothelial Growth Factor Receptor (VEGFR) and the Phosphoinositide 3-kinase (PI3K)/mTOR pathway. acs.orgdntb.gov.ua

Tubulin: Indole derivatives have been shown to interfere with microtubule dynamics, a key process in cell division. nih.gov

Enzymes: Including those involved in nucleotide synthesis (e.g., IMPDH, SHMT) and glucose homeostasis (e.g., DPP-IV). nih.govnih.govnih.gov

Ubiquitin-Proteasome System: Related heterocyclic structures have been investigated as inhibitors of enzymes like the Rad6 ubiquitin-conjugating enzyme. nih.gov

Enzyme Inhibition Studies (e.g., DPP-IV, IMPDH, SHMT)

The this compound scaffold is a promising starting point for the development of various enzyme inhibitors.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-IV inhibitors are a class of oral hypoglycemic agents for treating type 2 diabetes. nih.gov The trifluoromethyl group is a key feature in several potent inhibitors. For instance, Sitagliptin, a highly effective DPP-IV inhibitor, incorporates a trifluoromethyl group on its triazolopiperazine ring, and other heterocyclic derivatives have shown potent inhibition. nih.govrsc.org The development of selective DPP-IV inhibitors is crucial, and studies have highlighted the importance of avoiding inhibition of related enzymes like DPP8 and DPP9 to ensure a favorable safety profile. researchgate.netepa.gov Derivatives of this compound represent a potential avenue for novel DPP-IV inhibitors.

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition: IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides and is a target for anticancer and immunosuppressive drugs. nih.gov Acute myeloid leukemias with MLL-fusions have shown particular susceptibility to IMPDH inhibitors. nih.gov Studies on related heterocyclic structures, including indole and quinoline (B57606) derivatives, have demonstrated moderate inhibitory activity against IMPDH from parasitic sources like Cryptosporidium parvum. nih.gov This suggests that molecules derived from this compound could be developed as effective IMPDH inhibitors.

Serine Hydroxymethyltransferase (SHMT) Inhibition: SHMT, which exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, is crucial for one-carbon metabolism and provides precursors for nucleotide synthesis. It has emerged as a significant target in oncology. nih.gov Pyrazolopyran-based inhibitors have demonstrated potent and specific activity against SHMT, and these inhibitors show synergistic effects with other agents like methotrexate. nih.govnih.gov Given the importance of heterocyclic scaffolds in SHMT inhibition, this compound serves as a relevant starting point for designing new inhibitors.

Enzyme TargetDerivative ClassExample CompoundReported Activity (IC₅₀)Therapeutic Area
DPP-IVβ-amino amides(2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro nih.govtriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine18 nM nih.govType 2 Diabetes
DPP-4Triazine-thiazolesCompound 8c2.32 nM rsc.orgType 2 Diabetes
CpIMPDHBenzopyrano[4,3-c]pyrazoleN-(Quinolin-6-yl) derivative (13d)80 nM nih.govAntiparasitic
CpIMPDHBenzopyrano[4,3-c]pyrazoleN-(1H-indol-6-yl) derivative (13b)120 nM nih.govAntiparasitic
SHMT1/2Pyrazolopyrans(+)SHIN2~25 nM (in T-ALL cells) nih.govCancer

Receptor Binding Affinity Profiling

Specific receptor binding affinity data for this compound itself is limited in public literature, as it is primarily viewed as a synthetic fragment. However, the activities of more complex molecules that incorporate this or a related scaffold provide insight into potential receptor interactions. For example, Pazopanib, an anticancer agent with an indazole core (an isomer of indole), is a potent inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR). dntb.gov.ua This indicates that the broader aminobenzimidazole/indazole/indole scaffold can be effectively targeted to the ATP-binding pocket of tyrosine kinase receptors. The trifluoromethyl group often enhances such interactions, suggesting that derivatives of this compound could be profiled for activity against a panel of kinase receptors.

Cellular Pathway Modulation in in vitro Systems

Derivatives built upon the this compound framework or related structures have been shown to modulate several critical cellular pathways in in vitro models.

Apoptosis and Cell Cycle Arrest: Indole derivatives have been found to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cell lines by inhibiting tubulin polymerization. nih.gov Furthermore, inhibition of IMPDH by derivatives can induce apoptosis and enhance cellular differentiation in leukemia cells. nih.gov Related indazole derivatives have also been shown to induce apoptosis, potentially through the modulation of Bcl-2 family proteins and the p53/MDM2 pathway. researchgate.net

PI3K/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival that is frequently hyperactivated in cancer. A pyridine (B92270) derivative containing a trifluoromethyl group was identified as a potent pan-class I PI3K/mTOR inhibitor. acs.org The study highlighted that the introduction of the trifluoromethyl group was critical for achieving high cellular potency. acs.org

Telomerase Expression: Inhibition of the IMPDH enzyme in glioblastoma cells has been shown to decrease the expression of telomerase reverse transcriptase (TERT), a key component for maintaining telomere length and enabling cellular immortality. mdpi.com

Ubiquitin-Proteasome System: The ubiquitin-proteasome system is essential for protein turnover and regulating numerous cellular processes. nih.gov Diaminotriazine derivatives, which share some structural similarities with a substituted 6-aminoindole, have been developed as inhibitors of the Rad6 E2 ubiquitin-conjugating enzyme, leading to anticancer effects. nih.gov

Derivative/Related Compound ClassModulated Pathway/ProcessObserved EffectCellular Context
N-((1-methyl-1H-indol-3-yl)methyl)acetamidesCell Cycle / Microtubule DynamicsArrest in G2/M phase, inhibition of tubulin polymerization. nih.govHeLa, MCF-7, HT-29 Cancer Cells
IMPDH InhibitorsCell Cycle & ApoptosisSuppression of cell cycle, induction of apoptosis. nih.govMLL-fusion AML Cells
4-(Trifluoromethyl)pyridin-2-amine derivativePI3K/mTOR PathwayInhibition of PI3Kα and mTOR kinases. acs.orgTumor Cells
1H-indazole-3-amine derivativesApoptosis / p53 PathwayInduction of apoptosis, possible inhibition of p53/MDM2. researchgate.netK562 Leukemia Cells
IMPDH InhibitorsTelomerase RegulationDecreased expression of TERT. mdpi.comGlioblastoma Cells

Structure-Activity Relationship (SAR) Derivation for Biological Activity

SAR studies on molecules derived from this compound and related structures consistently underscore the importance of the trifluoromethyl group and the position of the amine.

Role of the Trifluoromethyl Group: The -CF3 group at the C3 position generally enhances biological activity. In a series of styrylquinolines developed as antiplasmodial agents, a 3-trifluoromethyl substituent on the styryl ring resulted in potent activity comparable to its para-isomer. nih.gov This group is known to improve metabolic stability. For example, compounds with a 4-trifluoromethyl group on a phenyl ring showed better metabolic stability than those with a 4-fluoro group. nih.gov In the context of PI3K inhibitors, the introduction of a C4-trifluoromethyl group onto a pyridine ring significantly boosted cellular potency. acs.org

Role of the 6-Amine Group: The amine at the C6 position is a critical anchor point for derivatization. It acts as a nucleophile or a basic center that can be functionalized to explore the chemical space around the core scaffold. This allows for the attachment of various side chains, rings, and linkers to optimize binding to a specific biological target. For example, in the development of antiplasmodial quinolines, various amine-containing side chains were attached to the quinoline core to modulate activity. nih.gov

Impact of the Indole Scaffold: The indole ring itself is a privileged structure in medicinal chemistry. However, bioisosteric replacement with related heterocycles like indazole can be a viable strategy. In the development of IMPDH inhibitors, an N-(1H-indol-6-yl) derivative showed moderate activity, demonstrating the utility of this specific substitution pattern. nih.gov

Core ScaffoldSubstitution ChangeEffect on Biological ActivityTarget/Assay
StyrylquinolinePhenyl to 3-(Trifluoromethyl)phenylMaintained potent antiplasmodial activity (EC₅₀ = 103.6 nM). nih.govP. falciparum (Dd2 strain)
Styrylquinoline4-Fluoro to 4-Trifluoromethyl on phenyl ringImproved metabolic stability (t₁/₂ increased from 55.2 to 104.2 min). nih.govHuman Liver Microsomes
2-aminopyridineUnsubstituted to C4-TrifluoromethylSignificantly increased cellular and enzymatic potency. acs.orgPI3Kα Inhibition
Benzopyrano[4,3-c]pyrazoleN-Aryl to N-(1H-indol-6-yl)Showed moderate activity (IC₅₀ = 120 nM). nih.govCpIMPDH Inhibition

Development as a Synthetic Intermediate for Biologically Active Molecules

This compound is primarily valued as a synthetic intermediate or building block for constructing more complex, high-value molecules. Its trifluoromethylated indole core and reactive amine handle make it an attractive starting material for combinatorial chemistry and targeted synthesis campaigns.

The synthesis of functionalized aminoquinolines and other heterocycles often relies on versatile intermediates. nih.govacs.org For example, trifluoromethyl pyrimidine (B1678525) derivatives with antifungal and anticancer properties have been synthesized by linking the core heterocycle to an amine-containing fragment through an ether or amide bond. frontiersin.org The this compound fragment provides a ready-made combination of a desirable trifluoromethyl group and an indole scaffold, which are present in numerous bioactive compounds. Its use allows for the efficient synthesis of libraries of compounds to be screened against targets like kinases, DPP-IV, and IMPDH, leveraging the favorable properties conferred by the trifluoromethyl group.

Advanced Applications in Drug Discovery Research Pre Clinical Focus

Lead Compound Identification and Optimization Strategies

The process of optimizing a lead compound is a critical phase in drug discovery that aims to enhance a molecule's therapeutic value by improving its potency, selectivity, and pharmacokinetic profile. researchgate.net The 3-(trifluoromethyl)-1H-indol-6-amine scaffold serves as a valuable starting point for such optimization programs. The trifluoromethyl (-CF₃) group at the 3-position and the amine (-NH₂) group at the 6-position are key functional handles that can be systematically modified to fine-tune the molecule's interaction with biological targets.

Optimization strategies often involve exploring the structure-activity relationships (SAR) by introducing various substituents to the core scaffold. For an indole-based compound, modifications can be made at several positions on the indole (B1671886) ring or on the amine substituent. For instance, in the development of NLRP3 inflammasome inhibitors, a high-throughput screening (HTS) hit was optimized by modifying its structure to improve both inhibitory activity against Interleukin-1β (IL-1β) and its safety profile, specifically reducing phototoxicity. nih.gov A similar approach can be applied to derivatives of this compound.

Computational methods, such as Free Energy Perturbation (FEP) calculations, play a significant role in modern lead optimization by predicting the binding affinities of modified compounds, thereby guiding synthetic efforts toward more potent molecules. nih.gov This methodology allows for the rapid virtual screening of numerous potential modifications, such as altering heterocyclic groups or adding small substituents, to identify candidates with the highest predicted activity. nih.gov

Table 1: Hypothetical Lead Optimization Strategies for this compound Derivatives

Modification Site Strategy Rationale Potential Outcome
N-1 of Indole Alkylation/Arylation Explore new interaction vectors with target protein; modulate lipophilicity. Enhanced potency or altered selectivity.
Amine at C-6 Acylation/Sulfonylation Introduce hydrogen bond donors/acceptors; modify solubility. Improved binding affinity and pharmacokinetic properties.

| Indole Ring (C-2, C-4, C-5, C-7) | Halogenation/Alkylation | Modulate electronic properties and metabolic stability; probe for new binding pockets. | Increased metabolic stability and target residence time. researchgate.net |

Scaffold Hybridization and Bioisosteric Replacement Studies

Scaffold hybridization and bioisosteric replacement are advanced medicinal chemistry tactics used to create novel chemical entities with improved drug-like properties. nih.gov Bioisosterism involves substituting one atom or group with another that possesses similar physical or chemical properties, with the goal of enhancing activity, selectivity, or metabolic stability. cambridgemedchemconsulting.com

The trifluoromethyl group itself is a classic bioisostere. Research on cannabinoid CB₁ receptor allosteric modulators has shown that a CF₃ group can successfully replace an aliphatic nitro group (NO₂). nih.govacs.org In this context, the resulting trifluoromethyl-containing compounds were generally more potent and exhibited superior in vitro metabolic stability compared to their nitro-equivalent counterparts. nih.govacs.org This highlights the strategic value of the trifluoromethyl moiety present in this compound.

Scaffold hybridization involves combining two or more distinct pharmacophoric scaffolds to generate a new hybrid molecule with potentially synergistic or additive biological activities. A common technique to achieve this is "click chemistry." For example, researchers have synthesized novel 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids starting from a 3-(trifluoromethyl)-1H-pyrazol-4-amine core. nih.gov This approach linked the pyrazole (B372694) scaffold to a triazole ring, leading to the identification of new lead compounds with promising antimycobacterial activity. nih.gov A similar hybridization strategy could be employed using the 6-amino group of this compound to link it to other pharmacologically relevant heterocycles.

Table 2: Examples of Bioisosteric Replacement and Hybridization Concepts

Strategy Original Scaffold/Group Replacement/Hybrid Partner Resulting Compound Type Reference Example
Bioisosteric Replacement Aliphatic Nitro Group (-CH₂NO₂) Trifluoromethyl Group (-CF₃) CB₁ Receptor Modulators CF₃-bearing analogues showed higher potency and metabolic stability. nih.govacs.org

| Scaffold Hybridization | 3-(trifluoromethyl)-1H-pyrazol-4-amine | 1,2,3-Triazole (via Click Chemistry) | Pyrazolo-triazole hybrids | Novel compounds with antimycobacterial activity. nih.gov |

Prodrug Design and Formulation Concepts (Chemical Stability Aspects)

Prodrug design is a strategy used to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility or chemical instability. A prodrug is a pharmacologically inactive derivative that is converted in vivo to the active parent drug. nih.gov For a compound like this compound, the primary amine at the 6-position is an ideal handle for prodrug synthesis.

A key challenge in prodrug design is ensuring the molecule has sufficient chemical stability for formulation and storage, yet converts efficiently to the active drug at the target site. nih.gov For instance, amino acid prodrugs have been designed to enhance aqueous solubility and target nutrient transporters. nih.gov The amine group of this compound could be coupled with an amino acid to form an amide linkage. This modification would be expected to increase hydrophilicity, while potentially being cleaved by peptidases in vivo to release the active parent compound. nih.gov

Another approach involves creating prodrugs that improve metabolic stability. In the development of hypoxia-targeted anticancer agents, quaternary ammonium (B1175870) salt prodrugs were synthesized from parent alkaloids. mdpi.com These prodrugs exhibited high plasma stability and were designed to release the active drug under the specific hypoxic conditions of tumors. mdpi.com Similarly, ester-based prodrugs have been developed to improve metabolic stability and enhance tumor delivery by resisting hydrolysis in the gastrointestinal tract and plasma. acs.org

Table 3: Conceptual Prodrug Strategies for this compound

Prodrug Type Pro-moiety Linkage Rationale for Use
Amino Acid Conjugate e.g., Valine, Glycine Amide Enhance aqueous solubility and target amino acid transporters. nih.gov
Acyloxymethyl Amide Acyloxymethyl group N-Acyloxymethyl Designed for controlled release via enzymatic hydrolysis, improving chemical stability.

| Phosphate Prodrug | Phospho-ester (on a modified scaffold) | Phosphoramidate | Greatly increases aqueous solubility for parenteral formulations. amazonaws.com |

Development of Novel Analytical Methods for Research Quantitation

The accurate quantification of drug candidates in various biological matrices is fundamental to pre-clinical research. While standard analytical techniques provide a baseline, the development of novel, highly sensitive methods is often necessary for detailed pharmacokinetic and metabolic studies. For this compound, initial structural validation is typically performed using Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS).

For quantitative analysis in research settings, more advanced methods are required. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex samples due to its high sensitivity and selectivity.

Furthermore, the intrinsic fluorescence of the indole nucleus presents an opportunity for developing novel spectroscopic methods. Spectrofluorometry, which measures the fluorescence intensity of a sample, can be an extremely sensitive technique. acs.org The development of a specific spectrofluorometric assay for this compound could offer a rapid and cost-effective method for quantification in certain in vitro assays. Time-resolved fluorescence decay analysis could provide further insights into the molecule's interaction with its environment, such as binding to a target protein. acs.org

Table 4: Comparison of Analytical Methods for this compound

Method Principle Application Advantages
NMR Spectroscopy Nuclear spin resonance in a magnetic field. Structural Elucidation Provides detailed structural information.
High-Resolution Mass Spectrometry (HRMS) Precise mass-to-charge ratio measurement. Molecular Formula Confirmation Extremely high accuracy for formula determination.
LC-MS/MS Chromatographic separation followed by mass analysis. Bioanalytical Quantitation High sensitivity, selectivity, and applicability to complex matrices.

| Spectrofluorometry | Measurement of light emission from a photo-excited sample. | In Vitro Quantitation, Binding Studies | High sensitivity, potential for real-time measurements. acs.org |

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies and Sustainable Chemistry Approaches

While traditional methods for indole (B1671886) synthesis, such as the Fischer, Bischler, and Madelung syntheses, are well-established, they often require harsh reaction conditions and generate significant waste. rug.nl Future research should focus on developing novel, more sustainable synthetic routes to 3-(trifluoromethyl)-1H-indol-6-amine and its derivatives.

Green chemistry principles offer a roadmap for these advancements. nih.gov This includes the use of greener solvents, such as water or ionic liquids, and the development of catalyst-free or metal-free reactions. openmedicinalchemistryjournal.comtandfonline.com For instance, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in a more environmentally friendly manner. tandfonline.com

Recent advancements in the synthesis of trifluoromethylated indoles have utilized visible-light-induced reactions, which offer a milder and more selective alternative to traditional methods. researchgate.net These approaches often use readily available and non-toxic reagents. researchgate.net A domino trifluoromethylation/cyclization strategy has also been developed for the synthesis of 2-(trifluoromethyl)indoles, which could potentially be adapted for the synthesis of 3-substituted isomers. nih.govorganic-chemistry.org Exploring one-pot, multi-component reactions could also streamline the synthesis of complex derivatives of this compound, making the process more efficient and atom-economical. rug.nl

Table 1: Comparison of Synthetic Methodologies for Indole Synthesis

MethodologyAdvantagesDisadvantagesPotential for this compound Synthesis
Traditional Methods (e.g., Fischer, Bischler) Well-established, versatileHarsh conditions, low atom economy, significant wasteFoundational, but less desirable for future sustainable synthesis
Microwave-Assisted Synthesis Rapid, efficient, environmentally friendlyRequires specialized equipmentHigh potential for rapid and efficient synthesis of derivatives
Visible-Light-Induced Reactions Mild conditions, high selectivity, uses non-toxic reagentsMay require specific photocatalystsPromising for the direct and selective introduction of the trifluoromethyl group
Domino Reactions One-pot synthesis, high efficiency, reduced wasteCan be challenging to optimizeCould be adapted to efficiently construct the core scaffold
Multi-Component Reactions High atom economy, convergent synthesisSubstrate scope can be limitedIdeal for generating a library of diverse derivatives in a single step

Expanding the Scope of Derivatization and Functionalization

The functionalization of the indole core is a key strategy for modulating the biological activity of its derivatives. researchgate.net For this compound, the primary amine at the 6-position and the N-H of the indole ring are prime targets for derivatization.

Future work should explore a wide range of reactions to introduce diverse functional groups at these positions. For example, the amine group can be acylated, alkylated, or converted into various nitrogen-containing heterocycles. The indole nitrogen can be functionalized with various substituents to modulate the electronic properties and steric bulk of the molecule.

Furthermore, C-H activation and functionalization at other positions of the indole ring (e.g., C2, C4, C5, and C7) would lead to a vast array of novel compounds. Transition-metal-catalyzed cross-coupling reactions are powerful tools for achieving such transformations. researchgate.net The development of regioselective functionalization methods will be crucial to systematically explore the structure-activity relationship (SAR) of these derivatives.

Deeper Mechanistic Insights into Biological Interactions at a Molecular Level

While the indole scaffold is present in many bioactive compounds, the precise molecular mechanisms of action are often not fully understood. nih.gov For derivatives of this compound that show promising biological activity, it is imperative to elucidate their interactions with biological targets at a molecular level.

Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the compound bound to its target protein. This information is invaluable for understanding the key binding interactions and for guiding further rational drug design. Computational methods, including molecular docking and molecular dynamics simulations, can complement experimental studies by predicting binding modes and energies, and by providing insights into the dynamic nature of the ligand-receptor complex. nih.govresearchgate.net

Exploration of New Biological Targets through Computational Screening

The unique structural features of this compound and its derivatives make them attractive candidates for screening against a wide range of biological targets. Computational screening, also known as virtual screening, can be a time- and cost-effective approach to identify potential new biological targets. nih.gov

Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be used to develop predictive models based on the known activities of indole derivatives. proceedings.science These models can then be used to screen large compound libraries for molecules with similar properties that are likely to be active against a specific target. Structure-based virtual screening, which involves docking a library of compounds into the binding site of a target protein, can also be employed to identify potential hits. nih.gov These in silico approaches can help prioritize compounds for experimental testing and accelerate the discovery of new therapeutic applications for this class of molecules. nih.gov

Design of Targeted Chemical Probes

The indole scaffold has been successfully utilized in the design of fluorescent chemical probes for sensing and imaging biological analytes and processes. rsc.orgmdpi.com The inherent fluorescence of the indole ring can be modulated by the introduction of various functional groups. rsc.org

Future research could focus on the development of targeted chemical probes based on the this compound scaffold. By attaching a recognition moiety for a specific biological target (e.g., an enzyme or receptor) and a fluorophore, it is possible to create probes that can visualize the localization and activity of the target in living cells. These probes would be valuable tools for basic research and could also have applications in diagnostics. The design of such probes often involves a donor-π-acceptor (D-π-A) architecture to achieve desired photophysical properties. mdpi.com

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(trifluoromethyl)-1H-indol-6-amine with high yield and purity?

A multistep approach is often employed, starting with functionalization of the indole scaffold. For example, the trifluoromethyl group can be introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. A key intermediate, 6-nitro-3-(trifluoromethyl)-1H-indole, can be reduced to the amine using catalytic hydrogenation (e.g., H₂/Pd-C) or hydride reagents (e.g., NaBH₄ with NiCl₂). Purity is ensured via recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • 1H/13C NMR : To confirm substitution patterns and amine protonation states. Aromatic protons in the indole ring typically appear between δ 6.8–8.2 ppm, while NH₂ protons resonate near δ 5.0–6.0 ppm .
  • X-ray crystallography : For unambiguous confirmation of molecular geometry. SHELX programs are widely used for structure refinement, particularly for resolving hydrogen-bonding networks in amine derivatives .
  • FT-IR : To identify N-H stretching (3200–3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Q. How can reaction conditions be optimized to minimize byproducts during trifluoromethylation?

  • Temperature control : Lower temperatures (0–25°C) reduce side reactions like over-alkylation.
  • Catalyst selection : Cu(I) or Pd(0) catalysts improve regioselectivity for trifluoromethylation at the indole C3 position .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while inert atmospheres prevent oxidation .

Q. What are the stability considerations for storing this compound?

The compound is light- and moisture-sensitive. Store under inert gas (argon/nitrogen) at 2–8°C in amber vials. Degradation is monitored via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reactivity and regioselectivity for derivatives of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) predicts binding affinities for biological targets, such as antimicrobial enzymes (e.g., DNA gyrase), with docking scores <−7.0 kcal/mol indicating strong interactions .

Q. How should contradictory spectral data (e.g., NMR splitting patterns) be resolved?

  • Variable-temperature NMR : Resolves dynamic effects like amine proton exchange.
  • 2D NMR (COSY, HSQC) : Assigns coupling networks and confirms connectivity.
  • Isotopic labeling : 15N-labeled analogs clarify NH₂ group behavior in NOESY experiments .

Q. What experimental designs are recommended to investigate the compound’s role in enzyme inhibition?

  • Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., cytochrome P450) using fluorogenic substrates.
  • Site-directed mutagenesis : Identify critical residues (e.g., Leu704 in androgen receptor) for binding .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .

Q. How can structural modifications enhance bioactivity while retaining solubility?

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonamides) at the indole N1 position.
  • Prodrug strategies : Acetylate the amine to improve membrane permeability, with enzymatic cleavage in vivo .
  • SAR studies : Compare analogs (e.g., 6-fluoro or 6-chloro substitutions) to correlate substituent effects with MIC values against pathogens like S. aureus .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.